Core Scaffold Carbonic Anhydrase II Inhibitory Potential vs. Direct N-Aryl Analog
The closest structurally characterized analog, 4-(5,7-dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-3-fluoro-benzenesulfonamide, inhibits human carbonic anhydrase II with a Ki of 10 nM [1]. The target compound replaces the direct N-aryl benzenesulfonamide with an ethyl-linked thiophene-2-sulfonamide, a modification known in sulfonamide medicinal chemistry to modulate isoform selectivity and membrane permeability. No direct head-to-head comparison data exists for the target compound; the differential effect of the thiophene spacer on CA II potency remains unquantified.
| Evidence Dimension | Human carbonic anhydrase II enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Not available from non-vendor sources |
| Comparator Or Baseline | 4-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-3-fluoro-benzenesulfonamide: Ki = 10 nM |
| Quantified Difference | Unknown; structural modification suggests potential divergence in Zn2+ coordination geometry |
| Conditions | Human recombinant carbonic anhydrase II, in vitro enzymatic assay (University of Florence/ChEMBL curated) |
Why This Matters
For CA-focused projects, the thiophene linker may confer isoform selectivity advantages unavailable with direct N-aryl sulfonamides, but this must be verified experimentally before procurement.
- [1] BindingDB entry BDBM50079030: 4-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-3-fluoro-benzenesulfonamide Ki = 10 nM (CA II). View Source
